molecular formula C22H25ClN2O8 B12705788 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride CAS No. 93777-61-8

2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride

Cat. No.: B12705788
CAS No.: 93777-61-8
M. Wt: 480.9 g/mol
InChI Key: LUUOQDGXLHLKHW-LIUCOPNQSA-N
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Description

2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride typically involves multi-step organic reactions The process may start with the preparation of the nitrophenyl and trimethoxyphenyl precursors, followed by their coupling through a vinyl linkage The formation of the oxazole ring is a critical step, often achieved through cyclization reactions under specific conditions

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents. Purification techniques such as recrystallization, chromatography, and distillation are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the vinyl linkage.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride would depend on its specific application. For instance, if it is used as a drug, it might interact with particular enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol
  • 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol acetate

Uniqueness

The uniqueness of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

93777-61-8

Molecular Formula

C22H25ClN2O8

Molecular Weight

480.9 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-[(Z)-1-(4-nitrophenyl)-2-(2,4,5-trimethoxyphenyl)ethenyl]-5H-1,3-oxazol-4-yl]methanol;hydrochloride

InChI

InChI=1S/C22H24N2O8.ClH/c1-29-18-10-20(31-3)19(30-2)9-15(18)8-17(14-4-6-16(7-5-14)24(27)28)21-23-22(11-25,12-26)13-32-21;/h4-10,25-26H,11-13H2,1-3H3;1H/b17-8-;

InChI Key

LUUOQDGXLHLKHW-LIUCOPNQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=NC(CO3)(CO)CO)OC)OC.Cl

Canonical SMILES

COC1=CC(=C(C=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(CO3)(CO)CO)OC)OC.Cl

Origin of Product

United States

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